molecular formula C9H11FN2O2S2 B2549572 N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide CAS No. 709002-26-6

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide

Cat. No.: B2549572
CAS No.: 709002-26-6
M. Wt: 262.32
InChI Key: HEIXMYRJXZDATB-UHFFFAOYSA-N
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Description

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an ethylcarbamothioyl group attached to a 4-fluorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, and organic solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt various biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

  • N-(methylcarbamothioyl)-4-fluorobenzenesulfonamide
  • N-(ethylcarbamothioyl)-4-chlorobenzenesulfonamide
  • N-(ethylcarbamothioyl)-4-bromobenzenesulfonamide

Comparison: N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to similar compounds with different halogen atoms. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.

Biological Activity

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 4-fluoro substituent may enhance the compound's lipophilicity and interaction with biological targets.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its potential as an inhibitor of cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes has implications for treating neurodegenerative diseases such as Alzheimer’s disease.

Table 1: Inhibition Potency of this compound Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio (AChE/BChE)
This compoundTBDTBDTBD
Tacrine0.51.02.0

Note: TBD indicates that specific values are to be determined based on ongoing research.

The mechanism by which this compound exerts its inhibitory effects on cholinesterases involves binding to the active site of the enzyme, thereby preventing substrate access. Molecular docking studies suggest that the compound adopts a conformation that allows optimal interaction with key amino acid residues within the enzyme's active site.

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized various derivatives of sulfonamides, including this compound, and evaluated their biological activity against cholinesterases. The study employed Ellman’s spectrophotometric method to determine IC50 values for both AChE and BChE. Preliminary results indicated that certain derivatives exhibited significant inhibitory activity, comparable to known inhibitors like tacrine .

Study 2: Molecular Modeling Analysis

Further investigation into the molecular interactions of this compound with cholinesterases revealed two distinct binding conformations within the active site: bent and extended configurations. These findings were corroborated by molecular dynamics simulations, which highlighted the stability of the compound-enzyme complex over time .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide in laboratory settings?

  • Methodological Answer : Use chemical fume hoods for all procedures to minimize inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers away from oxidizers and heat sources. Follow institutional guidelines for hazardous waste disposal .

Q. How is this compound synthesized and characterized?

  • Methodological Answer : Synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and ethylthiourea derivatives. Purify via column chromatography (silica gel, ethyl acetate/hexane). Characterize using 1H^1H-NMR (e.g., δ 7.8–7.9 ppm for aromatic protons), 13C^{13}C-NMR, IR (S=O stretch at ~1350 cm1^{-1}), and mass spectrometry (e.g., [M+H]+^+ peaks) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Aromatic protons in 1H^1H-NMR (δ 7.3–8.0 ppm) and sulfonamide signals in 13C^{13}C-NMR (δ ~115–165 ppm).
  • IR : Confirm sulfonamide groups via asymmetric S=O stretches (~1370 cm1^{-1}) and N-H bends (~1550 cm1^{-1}).
  • LC-MS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodological Answer : Screen solvents (DMF, THF) and bases (K2 _2CO3 _3, Et3 _3N) to improve yields. Use catalysts like DMAP for acylations. Monitor reaction progress via TLC and optimize temperature (e.g., 60–80°C for 12–24 hours). For fluorinated analogs, employ Pd-catalyzed cross-coupling .

Q. What experimental designs are suitable for evaluating its bioactivity in cancer research?

  • Methodological Answer : Use cell viability assays (MTT, SRB) across cancer cell lines (e.g., Jurkat, Jeko-1). Test dose-response curves (1–100 µM) and compare to controls (e.g., cisplatin). For receptor studies, employ radioligand binding assays (e.g., dopamine D3 or CB2 receptors) and measure IC50_{50} values .

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, serum content). Validate purity via HPLC (>95%). Use orthogonal assays (e.g., apoptosis markers like caspase-3 alongside cytotoxicity). Perform statistical analyses (ANOVA, t-tests) to assess significance .

Q. What computational tools support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., cannabinoid CB2) to identify key interactions (e.g., hydrogen bonds with Arg131^{131}). Use QSAR models (DRAGON descriptors) to predict logP and bioavailability. Validate with MD simulations (GROMACS) .

Q. How does the fluorinated aromatic ring influence stability under physiological conditions?

  • Methodological Answer : Assess hydrolytic stability via LC-MS in PBS (pH 7.4, 37°C). Compare degradation rates to non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances resistance to oxidative metabolism, as shown in microsomal assays .

Q. What crystallographic methods are used to resolve its 3D structure?

  • Methodological Answer : Grow single crystals via vapor diffusion (ethanol/water). Collect X-ray data (Mo-Kα radiation, λ=0.71073 Å). Refine with SHELXL (space group P212_1/c) and visualize using ORTEP-3. Validate bond lengths (C-S: ~1.76 Å) and angles .

Q. How can structural modifications enhance selectivity for target receptors?

  • Methodological Answer : Introduce substituents at the ethylcarbamothioyl group (e.g., cyclopropyl or adamantyl) to sterically block off-target binding. Replace fluorine with chloro groups to modulate electronic effects. Test analogs in competitive binding assays .

Properties

IUPAC Name

1-ethyl-3-(4-fluorophenyl)sulfonylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXMYRJXZDATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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